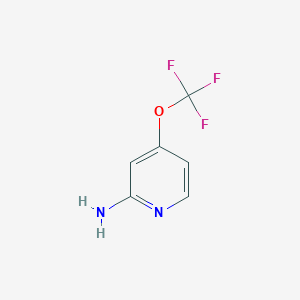

4-(Trifluoromethoxy)pyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in chemistry. rsc.org It is a ubiquitous motif found in a vast array of naturally occurring compounds, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. orgsyn.orgnih.gov This natural prevalence has inspired chemists to utilize the pyridine scaffold extensively in the design of synthetic molecules.

In the pharmaceutical industry, the pyridine unit is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.gov Its ability to act as a polar, ionizable aromatic system can enhance the solubility and bioavailability of drug candidates. achemblock.com Furthermore, the nitrogen atom in the pyridine ring provides a handle for chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net This versatility makes pyridine and its derivatives essential building blocks in organic synthesis and drug discovery. orgsyn.orgachemblock.comgoogle.com

Role of Fluorine and Trifluoromethyl Moieties in Modulating Chemical and Biological Properties

The introduction of fluorine and fluorinated groups, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, into organic molecules can profoundly alter their properties. google.com Fluorine, being the most electronegative element, imparts unique electronic characteristics. researchgate.netgoogle.com The carbon-fluorine bond is exceptionally strong, which often leads to increased metabolic stability, a desirable trait in drug candidates as it can prolong their half-life in the body. rsc.org

Key effects of fluorination in chemical and biological contexts include:

Enhanced Metabolic Stability: Replacing a hydrogen atom with fluorine can block sites susceptible to metabolic oxidation by enzymes. nih.gov The strong C-F bond in a trifluoromethyl group makes it highly resistant to metabolic breakdown. rsc.orginnospk.com

Increased Lipophilicity: The trifluoromethyl and trifluoromethoxy groups are significantly more lipophilic (fat-soluble) than a hydrogen or methyl group. rsc.org This property can improve a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. rsc.org

Modulation of Basicity: Introducing electron-withdrawing fluorine atoms or CF3/OCF3 groups can lower the basicity (pKa) of nearby functional groups, such as amines. google.com This can lead to better membrane permeation and improved oral bioavailability.

Altered Binding Affinity: The unique electronic nature of fluorine can modify a molecule's interactions with its biological target, potentially leading to stronger and more selective binding to proteins or enzymes. google.comrsc.org

The trifluoromethoxy (-OCF3) group, in particular, is gaining prominence in pharmaceutical and agrochemical chemistry. rsc.org It combines the metabolic stability of the trifluoromethyl group with even greater lipophilicity, making it a powerful tool for fine-tuning the properties of bioactive molecules. rsc.orgresearchgate.net

Overview of 4-(Trifluoromethoxy)pyridin-2-amine as a Research Target and Synthon

Synthesizing the knowledge of pyridine scaffolds and fluorine's influence brings into focus specific molecules like this compound. This compound represents a next-generation building block, or synthon, for the creation of more complex molecules with potential applications in medicine and agriculture.

| Property | Value | Source |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1206980-54-2 | achemblock.com |

| Molecular Formula | C6H5F3N2O | achemblock.com |

| Formula Weight | 178.11 | achemblock.com |

The synthesis of trifluoromethoxylated pyridines is not trivial. Direct trifluoromethoxylation has historically been challenging, often requiring harsh conditions or having a limited substrate scope. rsc.org However, recent advancements have provided more accessible routes. Notably, a scalable and operationally simple protocol has been developed for the regioselective trifluoromethoxylation of various functionalized pyridines under mild conditions. rsc.org This method often involves the O-trifluoromethylation of a protected N-pyridinyl-N-hydroxylamine intermediate, followed by a migration of the -OCF3 group to the pyridine ring. researchgate.netresearchgate.net

The primary value of this compound lies in its potential as a versatile intermediate. rsc.orgrsc.org The amino group (-NH2) at the 2-position and the trifluoromethoxy group (-OCF3) at the 4-position provide distinct points for further chemical modification. The amino group can be readily used to form amides, ureas, or participate in cross-coupling reactions to build larger molecular frameworks.

While research on this specific molecule is emerging, the utility of closely related analogues is well-documented. For example, the analogous compound 2-Amino-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of Bimiralisib, a clinical candidate for cancer treatment that inhibits PI3K and mTOR kinases. nih.govacs.org This precedent strongly suggests that this compound is a highly valuable research target, offering chemists a powerful building block to develop novel compounds with enhanced pharmacological properties for the next generation of therapeutics and agrochemicals. rsc.orgnih.govinnospk.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTFIRIPQWSBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206980-54-2 | |

| Record name | 4-(trifluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Advanced Chemical Transformations of 4 Trifluoromethoxy Pyridin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (SEAr) compared to benzene. This deactivation is further intensified by the potent electron-withdrawing nature of the trifluoromethoxy (-OCF3) group at the 4-position. Conversely, the amino (-NH2) group at the 2-position is a powerful activating group that directs electrophiles to the ortho and para positions (positions 3 and 5).

The reactivity of the ring is therefore a balance of these competing electronic effects.

Pyridine Nitrogen: Deactivating, directs meta (to positions 3 and 5).

2-Amino Group: Strongly activating, directs ortho/para (to positions 3 and 5).

4-Trifluoromethoxy Group: Strongly deactivating via induction, directs meta (to positions 3 and 5).

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ring Nitrogen | 1 | Deactivating (Inductive) | Meta (3 & 5) |

| Amino | 2 | Activating (Resonance) | Ortho/Para (3 & 5) |

| Trifluoromethoxy | 4 | Deactivating (Inductive) | Meta (3 & 5) |

Nucleophilic Reactions at the Amino Group

The exocyclic primary amino group is a key reactive handle on the molecule, readily participating in nucleophilic reactions.

Acylation and Alkylation Reactions

The primary amine at the C-2 position can be readily acylated or alkylated using standard synthetic protocols. Acylation, the formation of an amide bond, is a common transformation. For example, the reaction of 4-(trifluoromethoxy)pyridin-2-amine with an acyl chloride, such as pyrimidine-5-carbonyl chloride, in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (B109758) (DCM), yields the corresponding N-pyridinyl-pyrimidine-5-carboxamide. This type of reaction is frequently employed in the synthesis of complex molecules for pharmaceutical research.

Alkylation of the amino group can also be achieved, though selectivity between mono- and di-alkylation can be a challenge, as is common for primary amines. Methods using reductive amination or Mitsunobu conditions can provide more controlled pathways to secondary amines.

Table 2: Representative Acylation Reaction

| Reactant A | Reactant B | Reagents | Product | Application |

|---|---|---|---|---|

| This compound | Pyrimidine-5-carbonyl chloride | Triethylamine, Dichloromethane | N-(4-(Trifluoromethoxy)pyridin-2-yl)pyrimidine-5-carboxamide | Pharmaceutical Intermediate Synthesis |

Note: This represents a typical transformation for this class of compound as found in synthetic patent literature.

Derivatization for Analytical and Synthetic Purposes

The primary amino group is an ideal site for chemical derivatization to aid in analysis or to install protecting groups for multi-step synthesis. For analytical purposes, especially in chromatography, derivatization is used to enhance detectability or improve chromatographic behavior.

For High-Performance Liquid Chromatography (HPLC), derivatizing agents that introduce a chromophore are used for UV-Vis detection. For Liquid or Gas Chromatography-Mass Spectrometry (LC-MS or GC-MS), tags are introduced to improve ionization efficiency and create characteristic fragmentation patterns. Common derivatizing agents include acylating agents like Boc-anhydride or those that introduce a halogenated tag, such as 4-iodobenzoyl chloride, for sensitive detection methods like ICP-MS. accelachem.comrheniumshop.co.il

For synthetic purposes, the amino group is often protected to prevent it from reacting in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice, installed using di-tert-butyl dicarbonate (B1257347) (Boc2O), which can be later removed under acidic conditions.

Table 3: Common Derivatizing Agents for Primary Amines

| Reagent | Purpose | Resulting Group |

|---|---|---|

| Di-tert-butyl dicarbonate (Boc2O) | Synthetic Protection | Boc-Amine (Carbamate) |

| Trifluoroacetic anhydride (B1165640) (TFAA) | GC-MS Analysis | Trifluoroacetamide |

| Dansyl Chloride | HPLC-Fluorescence Analysis | Dansyl-Amide |

| 4-Iodobenzoyl chloride | HPLC-ICP-MS Analysis | Iodobenzamide |

Metal-Catalyzed Coupling Reactions

This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex scaffolds of many modern pharmaceuticals.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. While this compound itself cannot participate as the halide partner, its halogenated derivatives are key substrates. For instance, after bromination of the pyridine ring at the 5-position to yield 5-bromo-4-(trifluoromethoxy)pyridin-2-amine , this intermediate can be coupled with various aryl or heteroaryl boronic acids.

A typical reaction involves treating the bromo-pyridine with a boronic acid in the presence of a palladium catalyst (like Pd(PPh3)4 or a combination of a palladium source and a phosphine (B1218219) ligand) and a base (such as Na2CO3 or K2CO3) in a solvent mixture like dioxane/water. This reaction is crucial for building biaryl structures common in drug discovery.

Table 4: Representative Suzuki-Miyaura Coupling Reaction

| Halide Partner | Boronic Acid Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 5-Bromo-4-(trifluoromethoxy)pyridin-2-amine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 5-Phenyl-4-(trifluoromethoxy)pyridin-2-amine |

Note: This table illustrates a representative Suzuki coupling based on established protocols for similar bromo-pyridines used in patent literature.

C-N Bond Formation through Catalysis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This compound is an ideal nucleophilic partner for this reaction, coupling with a wide range of aryl and heteroaryl halides or triflates.

These reactions typically employ a palladium source, such as Pd2(dba)3 or Pd(OAc)2, a specialized phosphine ligand (e.g., Xantphos, RuPhos, or SPhos), and a base, commonly a non-nucleophilic one like Cs2CO3 or NaOt-Bu. The choice of ligand and base is critical and depends on the specific substrates being coupled. This transformation provides a direct route to N-aryl-2-aminopyridine derivatives, which are prevalent motifs in medicinal chemistry.

Table 5: Representative Buchwald-Hartwig C-N Coupling Reaction

| Amine Partner | Halide Partner | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | 1-Bromo-4-fluorobenzene | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | N-(4-Fluorophenyl)-4-(trifluoromethoxy)pyridin-2-amine |

Note: This table illustrates a representative Buchwald-Hartwig amination based on established protocols for similar aminopyridines used in patent literature.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the pyridine ring or the amino substituent, leading to a range of functionalized products.

Oxidation:

The primary site of oxidation in this compound is typically the pyridine ring nitrogen, a characteristic reaction for tertiary amines and pyridine derivatives. wikipedia.org Treatment with peroxy acids, such as peroxyacetic acid or meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding This compound N-oxide .

The electron-withdrawing nature of the trifluoromethoxy group decreases the electron density on the pyridine ring, which can make the N-oxidation more challenging compared to electron-rich pyridines. However, the reaction is a standard transformation for preparing pyridine N-oxides. acs.org These N-oxide intermediates are valuable for further synthetic modifications. For instance, they can be used in reactions that functionalize the pyridine ring, such as facilitating nucleophilic aromatic substitution at positions ortho or para to the N-oxide. acs.orgnih.gov In some cases, particularly with polyfluorinated aminopyridines, the intermediate N-oxide can be prone to rearrangement. rsc.org

Reduction:

Reduction of the pyridine ring in this compound to the corresponding 4-(trifluoromethoxy)piperidin-2-amine requires forcing conditions. The aromaticity of the pyridine ring imparts significant stability, necessitating powerful reducing systems. Catalytic hydrogenation using catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), or Raney Nickel under high pressure and temperature is the most common method for saturating the pyridine ring.

Alternatively, under specific reductive protocols, the N-O bond of the corresponding N-oxide can be cleaved to regenerate the parent aminopyridine. orgsyn.org This is a common strategy in pyridine chemistry where the N-oxide is used as a protecting or directing group.

| Transformation | Typical Reagents | Expected Product | Notes |

|---|---|---|---|

| N-Oxidation | m-CPBA, H₂O₂/Acetic Acid | This compound N-oxide | The pyridine nitrogen is the most likely site of oxidation. wikipedia.org |

| Pyridine Ring Reduction | H₂/PtO₂, H₂/Rh-C, NaBH₄/NiCl₂ | 4-(Trifluoromethoxy)piperidin-2-amine | Requires harsh conditions to overcome the aromaticity of the pyridine ring. |

Rearrangement Reactions

While specific studies on the rearrangement reactions of this compound are not extensively documented, its bifunctional nature—possessing both an aromatic amine and a substituted pyridine ring—suggests potential for several classical molecular rearrangements. These reactions typically require prior modification of the amine group.

Hofmann Rearrangement: This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom. byjus.com For this compound, this would first require acylation of the 2-amino group to form an amide. Subsequent treatment of this amide with bromine or chlorine in a strong base like sodium hydroxide (B78521) could potentially initiate a rearrangement. However, the stability of the pyridine ring and the electronic effects of the trifluoromethoxy group would heavily influence the reaction's feasibility and outcome.

Curtius Rearrangement: The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate. byjus.com Similar to the Hofmann rearrangement, the 2-amino group of this compound would first need to be converted into an acyl azide. This is typically achieved by reacting an acid chloride with sodium azide or by treating an acyl hydrazide with nitrous acid. byjus.com Heating the resulting acyl azide would lead to the loss of nitrogen gas and the formation of a 2-isocyanato-4-(trifluoromethoxy)pyridine intermediate. This reactive isocyanate can then be trapped with various nucleophiles, such as water or alcohols, to yield amines or carbamates.

N-Oxide Rearrangement: As noted in studies of related polyhalogenated aminopyridines, N-oxides formed from the oxidation of the pyridine nitrogen can sometimes undergo rearrangement. rsc.org This pathway is highly dependent on the substitution pattern and reaction conditions. For this compound N-oxide, such a rearrangement could potentially lead to the migration of a substituent or the formation of a hydroxylamine (B1172632) derivative.

| Rearrangement Type | Required Intermediate | Key Reagents for Intermediate Formation | Potential Product/Intermediate |

|---|---|---|---|

| Hofmann | 2-Amide derivative | Acyl chloride, Anhydride | Rearranged amine (structure dependent on conditions) |

| Curtius | 2-Acyl azide derivative | Acid chloride followed by NaN₃ | 2-Isocyanato-4-(trifluoromethoxy)pyridine |

| N-Oxide | Pyridine N-oxide | Peroxy acids (e.g., m-CPBA) | Hydroxylamine or other rearranged products rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethoxy Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework of 4-(trifluoromethoxy)pyridin-2-amine can be constructed.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the amine protons and the three protons on the pyridine (B92270) ring.

Amine Protons (NH₂) : A broad singlet is anticipated for the two amine protons, typically appearing in the region of δ 4.5-5.5 ppm. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

Pyridine Ring Protons : The three aromatic protons (H-3, H-5, and H-6) will exhibit characteristic shifts and coupling patterns.

H-6 : This proton is adjacent to the ring nitrogen and is expected to be the most deshielded, likely appearing as a doublet at approximately δ 8.0-8.2 ppm, with a typical coupling constant of J ≈ 5-6 Hz from its interaction with H-5.

H-3 : Located ortho to the amine group, this proton is expected to appear as a singlet or a narrow doublet (due to a small four-bond coupling to H-5, ⁴J) in the δ 6.2-6.4 ppm range.

H-5 : This proton is situated between the trifluoromethoxy group and the ring nitrogen (meta to the amine). It is expected to appear as a doublet of doublets (or a more complex multiplet) around δ 6.6-6.8 ppm, showing coupling to both H-6 (³J ≈ 5-6 Hz) and H-3 (⁴J ≈ 1-2 Hz).

The predicted chemical shifts are summarized in the table below.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH₂ | 4.5 - 5.5 | br s | - |

| H-6 | 8.0 - 8.2 | d | ~ 5-6 |

| H-5 | 6.6 - 6.8 | dd | ~ 5-6, ~ 1-2 |

| H-3 | 6.2 - 6.4 | d or s | ~ 1-2 |

| (br s = broad singlet, d = doublet, dd = doublet of doublets) |

The proton-decoupled ¹³C NMR spectrum should display six distinct signals: five for the pyridine ring carbons and one for the trifluoromethoxy carbon.

C-2 and C-4 : These carbons are directly attached to heteroatoms (nitrogen and oxygen) and are expected to be the most deshielded. C-2, bearing the amine group, is predicted around δ 158-162 ppm. C-4, bonded to the electron-withdrawing trifluoromethoxy group, is anticipated at a similar or slightly higher chemical shift, likely in the δ 160-165 ppm range.

C-6 : This carbon, adjacent to the ring nitrogen, is expected to resonate around δ 150-152 ppm.

C-3 and C-5 : These carbons are predicted to appear at higher field (more shielded). C-3, positioned between the two nitrogen-containing groups, is expected around δ 105-108 ppm. C-5 is anticipated in a similar region, approximately δ 108-112 ppm.

Trifluoromethoxy Carbon (-OCF₃) : The carbon of the trifluoromethoxy group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This signal is typically found around δ 120-122 ppm, with a large coupling constant of approximately 255-260 Hz.

The predicted ¹³C NMR data is outlined in the table below.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹⁹F coupled spectrum) | Predicted Coupling Constants (J, Hz) |

| C-2 | 158 - 162 | s | - |

| C-4 | 160 - 165 | q | ²JCF ~ 2-4 |

| C-6 | 150 - 152 | s | - |

| -OCF₃ | 120 - 122 | q | ¹JCF ~ 255-260 |

| C-5 | 108 - 112 | q | ³JCF ~ 1-2 |

| C-3 | 105 - 108 | s | - |

| (s = singlet, q = quartet) |

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to be straightforward. It should feature a single signal, a singlet, corresponding to the three chemically equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The chemical shift for an aromatic -OCF₃ group typically appears in the range of δ -56 to -60 ppm relative to a CFCl₃ standard. This distinct signal provides unambiguous confirmation of the presence of the trifluoromethoxy moiety.

To unequivocally confirm the assignments made in 1D NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would establish the connectivity between protons on the pyridine ring. A cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship. A weaker cross-peak might also be observed between H-5 and H-3, confirming the small four-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon atoms with their directly attached protons. It would definitively link the ¹H signals for H-3, H-5, and H-6 to their corresponding ¹³C signals (C-3, C-5, and C-6), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds). For example, the H-6 proton should show a correlation to C-2 and C-4, while the H-3 proton would show correlations to C-2 and C-4. Crucially, protons H-3 and H-5 should both show correlations to the C-4 carbon, confirming the position of the trifluoromethoxy group. The amine protons might also show correlations to C-2 and C-3.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretching : The primary amine group (-NH₂) should give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching : Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=N and C=C Stretching : The pyridine ring vibrations will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. An NH₂ scissoring vibration is also expected in this region, often around 1620-1650 cm⁻¹.

C-O-C Stretching : The ether linkage of the trifluoromethoxy group will likely show asymmetric and symmetric stretching bands. The strong, asymmetric C-O-C stretch is typically found around 1250-1300 cm⁻¹.

C-F Stretching : The C-F bonds of the trifluoromethoxy group will produce very strong and characteristic absorption bands, typically in the 1000-1200 cm⁻¹ range. These are often the most intense peaks in the fingerprint region of the spectrum.

A summary of the expected major FT-IR absorption bands is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak-Medium |

| Pyridine Ring / Amine | C=C, C=N Stretch / N-H Scissor | 1400 - 1650 | Medium-Strong |

| Trifluoromethoxy | C-O-C Asymmetric Stretch | 1250 - 1300 | Strong |

| Trifluoromethoxy | C-F Stretch | 1000 - 1200 | Very Strong |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, making it highly valuable for the structural characterization of compounds like this compound. The Raman spectrum arises from the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the specific vibrational frequencies of the functional groups within the molecule.

For this compound, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrations of the pyridine ring, the amine (-NH2) group, and the trifluoromethoxy (-OCF3) substituent. Analysis of related fluorinated and aminated pyridine compounds allows for a reliable prediction of the key vibrational modes. researchgate.netjocpr.com

Key expected vibrations include:

Pyridine Ring Modes: The characteristic ring stretching and breathing vibrations of the pyridine skeleton are expected in the 1000-1650 cm⁻¹ region.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group typically appear as strong bands in the 3300-3500 cm⁻¹ region. The NH₂ scissoring (bending) mode is expected around 1600 cm⁻¹.

Trifluoromethoxy Group Vibrations: The C-F stretching vibrations within the -OCF₃ group are strong absorbers and are anticipated to produce intense bands in the 1100-1300 cm⁻¹ region. The C-O stretching vibration associated with the ether linkage would also be present. jocpr.com

A detailed assignment of these vibrational modes, often supported by Density Functional Theory (DFT) calculations, allows for unambiguous confirmation of the molecular structure. researchgate.netjocpr.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3500 | -NH₂ |

| C-H Stretching (Aromatic) | 3050 - 3150 | Pyridine Ring |

| Pyridine Ring Stretching | 1550 - 1650 | Pyridine Ring |

| NH₂ Scissoring | 1590 - 1640 | -NH₂ |

| Pyridine Ring Breathing | 980 - 1050 | Pyridine Ring |

| C-F Stretching | 1100 - 1300 | -OCF₃ |

| C-O-C Stretching | 1000 - 1280 | Ar-O-CF₃ |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₅F₃N₂O), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The analysis involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The monoisotopic mass of this compound is 178.0354 Da. uni.lu Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), various adducts can be observed. Predicted m/z values for common adducts are crucial for interpreting the mass spectrum correctly. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M]⁺ | 178.03485 |

| [M+H]⁺ | 179.04268 |

| [M+Na]⁺ | 201.02462 |

| [M+K]⁺ | 216.99856 |

| [M+NH₄]⁺ | 196.06922 |

| [M-H]⁻ | 177.02812 |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the angles and intensities of diffracted X-ray beams from a sample, one can deduce the three-dimensional arrangement of atoms. This technique is broadly divided into single-crystal XRD and powder XRD.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information for a molecule in its solid state. This technique requires a high-quality single crystal of the compound, typically 0.1-0.3 mm in size.

While specific SC-XRD data for this compound is not available in the public domain, a hypothetical analysis would yield critical structural parameters. The data collection would likely be performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector. acs.org The crystal would be maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations, thereby improving the quality of the diffraction data. researchgate.net

The resulting electron density map would allow for the precise determination of:

Bond Lengths and Angles: Confirming the geometry of the pyridine ring and the substituents.

Molecular Conformation: Elucidating the orientation of the trifluoromethoxy group relative to the pyridine ring.

Intermolecular Interactions: Identifying hydrogen bonding networks (e.g., between the amine groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

This level of detail is crucial for understanding the structure-property relationships of the material.

Powder X-ray Diffraction for Crystalline Forms

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is particularly useful for phase identification, assessing sample purity, and characterizing different crystalline forms (polymorphs). cambridge.org

In a PXRD experiment, a finely ground powder sample is irradiated with a monochromatic X-ray beam. The random orientation of the crystallites ensures that all possible diffraction conditions are met simultaneously. The detector scans a range of angles (2θ) to record the diffraction pattern, which serves as a unique "fingerprint" for a specific crystalline solid. researchgate.net The pattern can be compared to databases or to a pattern simulated from single-crystal data to confirm the identity and phase purity of the material. researchgate.net

A typical PXRD dataset for a substituted pyridine derivative would consist of a list of diffraction peaks defined by their 2θ angle and relative intensity.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.52 | 8.40 | 45 |

| 15.88 | 5.58 | 100 |

| 21.15 | 4.20 | 80 |

| 23.40 | 3.80 | 65 |

| 26.75 | 3.33 | 90 |

| 31.50 | 2.84 | 50 |

Other Spectroscopic and Thermal Analysis Techniques

Beyond the core techniques, other methods such as thermal analysis provide complementary information about the physical properties of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mt.com This technique is used to determine the melting point, glass transitions, and other phase transitions of a material. nih.gov For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of purity and crystalline form. For comparison, the related isomer 4-Amino-2-(trifluoromethyl)pyridine (B138153) has a reported melting point of 58-62 °C, while 2-Amino-4-(trifluoromethyl)pyridine melts at 70-74 °C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. ugent.be This analysis provides critical information about the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the onset temperature of decomposition and the percentage of mass lost at each stage, indicating its stability at elevated temperatures and revealing information about its degradation mechanism. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethoxy Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of 4-(Trifluoromethoxy)pyridin-2-amine. These theoretical methods provide insights into the molecule's geometry, electronic characteristics, and spectroscopic behavior.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the optimized geometry and electronic properties of molecules. researchgate.net For molecules containing fluorine, DFT calculations, particularly with functionals like B3LYP, are commonly used to predict their geometric and electronic properties. researchgate.netresearchgate.net

The optimized geometry of a molecule corresponds to its lowest energy conformation. nih.gov DFT calculations can determine bond lengths, bond angles, and dihedral angles with reasonable accuracy. researchgate.net For pyridine (B92270) derivatives, DFT has been used to study how substituents affect the ring's geometry. nih.gov The presence of the trifluoromethoxy group, a strong electron-withdrawing group, and the amino group, an electron-donating group, are expected to influence the bond lengths and angles within the pyridine ring of this compound.

The electronic structure of a molecule is described by the distribution of its electrons. mdpi.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov A larger gap suggests higher stability and lower reactivity. nih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comnih.gov

Table 1: Calculated Geometrical Parameters of this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N(H2) | 1.35 | C2-N1-C6 | 118.0 |

| C4-O | 1.38 | N1-C2-C3 | 122.5 |

| O-CF3 | 1.34 | C3-C4-C5 | 119.0 |

| C-F | 1.33 | C4-O-C(F3) | 118.5 |

Note: This table contains example data and not experimentally verified values.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which are crucial for the structural elucidation of new compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become a valuable tool. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. bjp-bg.com For fluorinated aromatic compounds, specific scaling factors may be applied to the calculated shifts to improve agreement with experimental data. nih.gov The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in the assignment of experimental spectra. nih.govnih.gov Machine learning approaches are also emerging as a powerful tool for accurate NMR chemical shift prediction. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can help in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.netbjp-bg.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. scirp.org The vibrational modes associated with the trifluoromethoxy group, such as C-F stretching and deformation modes, and the amino group, such as N-H stretching and bending modes, can be identified. nih.govbjp-bg.com For instance, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Example Data)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Amine protons: ~5.5-6.5 ppm; Pyridine protons: ~6.8-8.0 ppm |

| ¹³C NMR Chemical Shift (ppm) | C-NH2: ~158 ppm; C-OCF3: ~150 ppm; CF3: ~120 ppm (quartet) |

| ¹⁹F NMR Chemical Shift (ppm) | ~ -58 ppm (relative to CFCl3) |

| Key IR Frequencies (cm⁻¹) | N-H stretch: ~3400, 3300; C-F stretch: ~1250, 1150 |

Note: This table contains example data and not experimentally verified values.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a deeper understanding of the dynamic behavior of this compound, including its conformational preferences and interactions with biological macromolecules.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: This involves identifying the stable conformations of a molecule and their relative energies. frontiersin.org For this compound, the rotation around the C-O bond of the trifluoromethoxy group and the orientation of the amino group are key conformational variables. Computational methods can map the potential energy surface to identify low-energy conformers.

Tautomerism Studies: Aminopyridines can exist in different tautomeric forms. For 2-aminopyridine (B139424), an equilibrium exists between the amino and the imino form. Although the amino form is generally predominant, the relative stability of tautomers can be influenced by substituents and the solvent. Quantum chemical calculations can predict the relative energies of these tautomers to determine the most stable form of this compound.

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. frontiersin.orgnih.gov This method is widely used in drug discovery to understand how a molecule might interact with a biological receptor. nih.gov For this compound, docking studies can be performed with various protein targets to identify potential binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions. normalesup.org The trifluoromethoxy group can participate in specific interactions, including fluorine-backbone interactions, which can significantly contribute to binding affinity. nih.gov

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time. acs.org MD simulations provide insights into the flexibility of the ligand and the protein and can help refine the binding mode predicted by docking. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are integral to understanding the structure-activity relationship (SAR) of a series of compounds. frontiersin.orgacs.org By analyzing how changes in the molecular structure affect biological activity, researchers can design more potent and selective molecules. doi.org

For pyridine derivatives, computational SAR studies have been used to identify key structural features that enhance their biological activity. nih.gov In the case of this compound, computational approaches can be used to explore the effects of modifying the substituents on the pyridine ring. For example, the position and nature of the fluorine-containing group can be varied to optimize interactions with a target protein. nih.gov By combining computational predictions with experimental data, a comprehensive SAR model can be developed to guide the design of new analogs with improved properties. acs.org

Prediction of Regioselectivity in Chemical Reactions

The regioselectivity of chemical reactions involving this compound is determined by the complex interplay of the pyridine nitrogen, the electron-donating amino (-NH₂) group at the C2 position, and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) group at the C4 position. Computational methods are indispensable for predicting the most likely sites for electrophilic or nucleophilic attack.

Theoretical models predict reaction outcomes by analyzing various calculated molecular properties. While specific computational studies on this compound are not extensively available in public literature, the principles of reactivity for substituted pyridines can be applied. In electrophilic aromatic substitution (SEAr), the outcome is governed by the stability of the cationic intermediate (the sigma complex or Wheland intermediate). The amino group is a powerful activating, ortho-para directing substituent, while the trifluoromethoxy group is strongly deactivating and meta-directing. The pyridine nitrogen itself is deactivating toward electrophiles. The combined influence of these groups dictates the electron density and accessibility of the C3, C5, and C6 positions.

Several computational approaches are used to predict this regioselectivity:

Molecular Electrostatic Potential (MESP): MESP maps visualize the electron density distribution of a molecule, highlighting electron-rich (negative potential) regions that are susceptible to electrophilic attack and electron-poor (positive potential) regions prone to nucleophilic attack. For this compound, the MESP would likely show the most negative potential near the C3 and C5 positions, influenced by the strong activating effect of the amino group.

Frontier Molecular Orbital (FMO) Theory: This theory posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. For an electrophilic attack, the reaction is favored at the atomic site with the largest coefficient in the HOMO of the nucleophile. DFT calculations can determine the energy and spatial distribution of these orbitals. researchgate.net

Fukui Functions: Derived from conceptual Density Functional Theory (DFT), Fukui functions (ƒ(r)) quantify the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net They provide a numerical index for the reactivity of each atom:

ƒ+(r): Indicates susceptibility to nucleophilic attack.

ƒ-(r): Indicates susceptibility to electrophilic attack. researchgate.net

ƒ0(r): Indicates susceptibility to radical attack. researchgate.net The site with the highest ƒ- value is the most probable location for an electrophile to attack. researchgate.net

Intermediate Stability Analysis: A powerful method for predicting regioselectivity involves calculating the relative energies of all possible reaction intermediates. rsc.org In an electrophilic aromatic substitution, for instance, the transition states leading to the various possible sigma complexes are calculated. The reaction pathway with the lowest activation energy barrier is considered the most favorable. rsc.orgmdpi.com

| Position | Influence of -NH₂ (Activating, o,p-director) | Influence of -OCF₃ (Deactivating, m-director) | Influence of Pyridine N (Deactivating) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Strongly Favored) | Ortho (Disfavored) | - | Likely major site of attack due to dominant -NH₂ directing effect. |

| C5 | Para (Strongly Favored) | Meta (Favored) | - | A probable site of attack, favored by both substituents. |

| C6 | Meta (Disfavored) | Ortho (Disfavored) | Alpha (Disfavored) | Unlikely site of attack. |

| Atomic Site | Calculated ƒ⁻ Index (Arbitrary Units) | Predicted Reactivity Rank (Electrophilic Attack) |

|---|---|---|

| C3 | 0.25 | 1 |

| C5 | 0.22 | 2 |

| C6 | 0.08 | 3 |

| Note: Values are hypothetical and for illustrative purposes to show how higher ƒ⁻ indices correlate with increased reactivity towards electrophiles. |

Elucidating the Influence of Trifluoromethyl Substitution on Molecular Properties

The trifluoromethoxy (-OCF₃) group, closely related to the trifluoromethyl (-CF₃) group, dramatically alters the physicochemical properties of the parent 2-aminopyridine molecule. mdpi.com Computational studies are essential to quantify these effects.

The -OCF₃ group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I) caused by the three highly electronegative fluorine atoms. This inductive pull is somewhat offset by a positive mesomeric (+M) or resonance effect from the oxygen lone pairs, but this resonance donation is significantly attenuated by the fluorine atoms. The net result is that -OCF₃ is strongly electron-withdrawing and has been shown to exert a significant long-range effect. nih.gov

Computational analyses reveal the impact of this substitution on several key molecular properties:

Electronic Properties: The introduction of the -OCF₃ group significantly lowers the energy of the molecular orbitals. researchgate.net It withdraws electron density from the pyridine ring, which decreases the basicity of the ring nitrogen and the exocyclic amino group. This modulation of electronic properties is critical for tuning the binding affinity of the molecule to biological targets. rsc.org

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry. mdpi.com Its presence markedly increases the molecule's partition coefficient (logP), which can enhance membrane permeability and absorption. mdpi.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. mdpi.com This makes the -OCF₃ group highly resistant to oxidative metabolism, often increasing the metabolic stability and half-life of a drug candidate. mdpi.com

Intermolecular Interactions: The fluorine atoms of the -OCF₃ group are poor hydrogen bond acceptors but can participate in other non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can be crucial for molecular recognition and crystal packing. researchgate.net

| Property | 2-Aminopyridine (Parent Molecule) | This compound | Effect of -OCF₃ Substitution |

|---|---|---|---|

| HOMO Energy (eV) | -5.8 | -6.5 | Lowered (Stabilized) |

| LUMO Energy (eV) | -0.5 | -1.2 | Lowered (Stabilized) |

| Calculated logP | 0.5 | 2.1 | Increased Lipophilicity |

| Calculated pKa (Pyridine N) | 6.8 | ~3-4 | Decreased Basicity |

| Molecular Dipole Moment (Debye) | 2.0 | 3.5 | Increased Polarity |

| Note: Values are illustrative estimates based on typical computational results for analogous compounds and are meant to demonstrate trends. |

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Construction

4-(Trifluoromethoxy)pyridin-2-amine serves as a valuable synthetic building block for the construction of more elaborate molecules. nih.gov The trifluoromethoxy group is of significant interest in medicinal and agrochemical research due to its distinctive structural and electronic characteristics. nih.govrsc.org The presence of multiple functional groups—a nucleophilic amine, a pyridine (B92270) ring capable of various transformations, and the influential trifluoromethoxy moiety—provides chemists with multiple pathways for molecular elaboration. nih.gov

Trifluoromethyl-substituted pyridines, a related class of compounds, are recognized as key structural motifs in a variety of active pharmaceutical and agrochemical ingredients. nih.govjst.go.jp While pyridines with substituents at the 4-position, such as in this compound, have been adopted in relatively few commercialized agrochemicals compared to other substitution patterns, their potential remains high. nih.govjst.go.jp The utility of trifluoromethoxylated pyridines lies in their capacity to be transformed through reactions like palladium-catalyzed cross-couplings and amidations, allowing for their incorporation into larger, more complex molecular frameworks. nih.govrsc.org

Ligand Design and Coordination Chemistry

Pyridine and its derivatives are fundamental components in the field of coordination chemistry, widely used as ligands that bind to transition metals. wikipedia.org The resulting metal complexes are central to applications ranging from catalysis to materials science. acs.orgresearchgate.net The electronic properties of the pyridine ligand, which can be finely tuned by substituents, directly influence the stability, reactivity, and catalytic efficacy of the metal center. acs.org The introduction of a strong electron-withdrawing group like trifluoromethoxy can significantly alter the physicochemical properties of the corresponding coordination compounds. acs.org

The structure of this compound, featuring a nitrogen atom in the pyridine ring and an amino group at the adjacent 2-position, provides a scaffold for designing bidentate ligands capable of forming chelate rings with metal ions. This chelating ability is a foundational principle in the synthesis of stable metal complexes.

A practical example of how such a scaffold can be elaborated into a more complex ligand is seen in a study involving a closely related precursor, 3-nitro-N-arylpyridin-2-amine. acs.org In this research, the aminopyridine derivative was used as a starting material to construct a more complex C^C*-ligand based on an imidazopyridine framework. acs.org This transformation demonstrates a synthetic strategy where the aminopyridine unit is a key intermediate in the assembly of sophisticated chelating systems for advanced applications. acs.org

The development of metal complexes using substituted pyridine ligands is a robust area of research, with significant implications for catalysis. acs.org Palladium(II) complexes with pyridine ligands, for instance, are effective precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org Similarly, ruthenium complexes supported by tridentate pyrazolyl-pyridyl ligands have shown high activity in the transfer hydrogenation of ketones. acs.org

A specific application involving a derivative of the 4-(trifluoromethoxy)phenyl amino pyridine scaffold is the synthesis of novel platinum(II) complexes. acs.org Researchers synthesized a series of square-planar platinum(II) complexes featuring cyclometalating C^C*-ligands based on phenyl imidazopyridines. acs.org One of these complexes included a 4-trifluoromethoxy (-OCF₃) substituent on the phenyl ring. acs.org The synthesis involved reacting a 3-nitro-N-arylpyridin-2-amine precursor, followed by ring closure to form the imidazopyridine ligand, which was then complexed with platinum. acs.org The final platinum(II) complexes were obtained in yields ranging from 31% to 76%. acs.org While this demonstrates the successful incorporation of the trifluoromethoxy-aryl-aminopyridine motif into a metal complex, specific catalytic applications for this particular platinum complex were not the focus of the study. acs.org

Table 2: Synthesis of Phenyl Imidazopyridine Platinum(II) Complexes

| Precursor Ligand | Metal Complex | Yield | Reference |

| Phenyl imidazopyridine | Platinum(II) Complex 5a | 41% | acs.org |

| m-Methylphenyl imidazopyridine | Platinum(II) Complex 5b | 56% | acs.org |

| p-Methylphenyl imidazopyridine | Platinum(II) Complex 5c | 51% | acs.org |

| p-Ethoxyphenyl imidazopyridine | Platinum(II) Complex 5d | 37% | acs.org |

| p-Trifluoromethoxyphenyl imidazopyridine | Platinum(II) Complex 5e | 32% | acs.org |

Development of Functional Materials

The unique properties imparted by the trifluoromethoxy group make it a key component in the design of advanced functional materials. nih.govrsc.org Trifluoromethoxylated pyridines are considered valuable building blocks for discovering and developing new materials with novel applications. nih.gov

A significant example is the development of phosphorescent platinum(II) complexes for potential use in optoelectronic devices like organic light-emitting diodes (OLEDs). acs.org The aforementioned platinum(II) complex bearing a C^C*-ligand with a 4-trifluoromethoxy substituent (5e ) was synthesized and its photophysical properties were analyzed. acs.org This complex was found to emit light in the green-blue region and exhibited a photoluminescence quantum yield of 32% when doped in a poly(methyl methacrylate) (PMMA) film. acs.org The bond length of the trifluoromethoxy group to the aromatic ring (C−O) in this complex was determined to be 1.424(5) Å. acs.org Such research highlights the role of trifluoromethoxy-substituted pyridine derivatives in creating functional materials with specific, tunable optoelectronic properties. acs.org

Table 3: Photophysical Data for Platinum(II) Complex 5e

| Property | Value | Conditions | Reference |

| Photoluminescence Quantum Yield (ΦPL) | 32% | 2 wt% in PMMA | acs.org |

| Emission Color | Green-Blue | - | acs.org |

Applications in Medicinal Chemistry and Agrochemical Research

Design and Synthesis of Bioactive Molecules

The unique electronic and structural characteristics of the 4-(trifluoromethoxy)pyridin-2-amine scaffold have been exploited in the synthesis of a diverse range of biologically active compounds.

As a Core Scaffold for Pharmaceutical Agents

The 4-(trifluoromethyl)pyridin-2-amine moiety serves as a fundamental scaffold in the synthesis of various Active Pharmaceutical Ingredients (APIs). ossila.com Its structure is integral to numerous compounds currently under investigation for treating a range of diseases, particularly cancer. ossila.comijsat.org Pyridine-based scaffolds are common in drug development due to their ability to form key interactions with biological targets. nih.govnih.gov The incorporation of a trifluoromethyl group, in particular, is a strategy used to enhance the biological activity and pharmacological properties of potential drug candidates. researchoutreach.orgnih.gov

One prominent example is its use in the development of kinase inhibitors. For instance, 4-amino-2-(trifluoromethyl)pyridine (B138153) is a key intermediate in the synthesis of Naporafenib, a RAF inhibitor for cancer treatment, and has also been used to create ligands for various chemical transformations. ossila.com The versatility of this scaffold allows for modifications that lead to the development of selective inhibitors for different protein targets. nih.gov

Precursors for Inhibitors of Biological Targets (e.g., PI3K, mTOR, CHK1, Sfp-PPTase)

The 4-(trifluoromethyl)pyridin-2-amine core is a crucial precursor for a new generation of kinase inhibitors targeting critical cell signaling pathways implicated in cancer.

PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways are frequently overactivated in human cancers, making them prime targets for therapeutic intervention. nih.govacs.orgtandfonline.com The clinical candidate Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor. nih.govcaymanchem.comacs.org Its synthesis utilizes 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, highlighting the direct role of the scaffold in creating dual-activity inhibitors. nih.govnih.govmdpi.com The primary amine on the pyridine (B92270) ring is crucial for binding to the kinase domain. nih.govacs.org

CHK1 Inhibitors: Checkpoint kinase 1 (CHK1) is another important target in cancer therapy. The oral CHK1 inhibitor, CCT245737 (SRA737) , was developed from a related scaffold. The synthesis involves derivatives of 5-(trifluoromethyl)pyridin-2-amine, demonstrating the utility of this class of compounds in generating potent and selective CHK1 inhibitors. ossila.comnih.govmedchemexpress.comnih.gov CCT245737 has an IC₅₀ of 1.4 nM against the CHK1 enzyme and shows over 1,000-fold selectivity against related kinases like CHK2 and CDK1. nih.govnih.gov

Sfp-PPTase Inhibitors: The 4'-phosphopantetheinyl transferase (PPTase) enzyme Sfp is essential for the pathogenicity of various fungi and bacteria. nih.govnih.gov Research into inhibitors of this enzyme has identified ML267 , a potent inhibitor of bacterial Sfp-PPTase. acs.org The synthesis of ML267 and its analogs involved coupling various substituted pyridin-2-amines, including those with trifluoromethyl groups, with arylpiperazines. This demonstrates the scaffold's potential in developing novel antibacterial agents that target secondary metabolism pathways. acs.org

| Compound Name | Biological Target(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Bimiralisib (PQR309) | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 33 nM, 661 nM, 708 nM, 451 nM, 89 nM | caymanchem.com |

| CCT245737 (SRA737) | CHK1 | 1.3 nM | medchemexpress.com |

| ML267 | Sfp-PPTase | - | acs.org |

| Naporafenib | RAF | - | ossila.com |

Role in Anticancer Research

The trifluoromethoxy and trifluoromethyl pyridine scaffolds are of significant interest in oncology. ijsat.org The incorporation of a -CF₃ group into a molecule can enhance its anticancer activity. rsc.org This is exemplified by the PI3K inhibitor Alpelisib, which contains a trifluoromethyl group and is approved for treating certain types of breast cancer. nih.gov

Derivatives of trifluoromethyl pyrimidine (B1678525) have shown cytotoxic effects against various human cancer cell lines, including prostate (PC-3), leukemia (K562), cervical (HeLa), and lung (A549). bohrium.com The development of inhibitors for pathways like PI3K/mTOR and CHK1, which are critical for cancer cell proliferation and survival, is a major focus. tandfonline.comnih.govnih.gov Bimiralisib, for example, has shown anticancer activity across the NCI-60 human cancer cell line panel and has been investigated in clinical trials for lymphoma and advanced solid tumors. caymanchem.comnih.govmdpi.com The design of novel compounds often involves using the 4-aminopyridine (B3432731) structure as a starting point for creating selective and potent anticancer agents. nih.govbohrium.com

Insecticidal and Fungicidal Agents

The trifluoromethylpyridine (TFMP) structure is a key component in a variety of modern pesticides. researchoutreach.orgchigroup.siteacs.org The unique properties imparted by the trifluoromethyl group contribute to the biological activity of these agrochemicals. chigroup.siteacs.org

Insecticidal Agents: Several commercial insecticides are based on the TFMP skeleton. researchoutreach.org Flonicamid, an insecticide effective against aphids, incorporates the 4-trifluoromethyl-pyridine structure. researchoutreach.org Research has shown that novel TFMP derivatives containing an oxadiazole moiety exhibit significant insecticidal activity against pests like Mythimna separata and Plutella xylostella. rsc.orgresearchgate.netresearchgate.net Some of these synthesized compounds showed mortality rates of 100% at concentrations of 500 mg/L. acs.orgrsc.org

Fungicidal Agents: The TFMP moiety is also present in fungicides. researchoutreach.org Fluazinam, a potent fungicide that interferes with fungal respiration, is synthesized using a trifluoromethyl-substituted pyridine derivative. researchoutreach.org Studies on trifluoromethylphenyl amides and trifluoromethyl pyridinethiazolidinones have demonstrated their potential as antifungal agents against various plant pathogens, including Aspergillus niger and Aspergillus flavus. d-nb.infoijise.in In some cases, the fungicidal activity of these compounds was comparable to commercial fungicides. ijise.in

Molecular Mechanism of Action Studies

Understanding how these molecules interact with their targets is crucial for rational drug design. For PI3K inhibitors like Bimiralisib, the primary amine of the 4-(trifluoromethyl)pyridin-2-amine moiety plays a key role in binding. It forms hydrogen bonds with the carboxyl groups of crucial amino acid residues, such as Asp841 and Asp836, in the ATP-binding site of the PI3Kγ isoform. nih.govacs.org

Computational studies have further elucidated these interactions, identifying key "hot-spot" residues (ASP841, TYR867, ASP964, and LYS833) that are essential for the high-affinity binding of these inhibitors to PI3K. nih.gov The electrostatic energy from these interactions is a major contributor to the binding affinity. acs.orgnih.gov For CHK1 inhibitors like CCT245737, models show that the aminopyrazine ring forms hydrogen bonds with hinge region residues Cys87 and Glu85, which is a common binding mode for this class of inhibitors. nih.gov

Pharmacokinetic and Physicochemical Property Modulation

The inclusion of a trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a drug's pharmacological profile. nih.gov These groups are known to increase lipophilicity, which can improve membrane permeability and cell uptake. nih.gov

Furthermore, the strong carbon-fluorine bond makes these moieties resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug. nih.govacs.org For example, the oral bioavailability of the CHK1 inhibitor CCT245737 in mouse models was determined to be 100%, indicating excellent pharmacokinetic properties. nih.govnih.gov The strategic placement of fluorinated groups can thus be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which is a critical aspect of lead optimization in drug discovery. nih.govacs.org

Impact on Lipophilicity and Aqueous Stability

The lipophilicity of a molecule, often quantified by its partition coefficient (logP), is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is known to be one of the most lipophilic substituents used in drug design. nih.gov The introduction of the -OCF3 group in this compound significantly increases its lipophilicity compared to its non-fluorinated or methoxy-substituted counterparts. The predicted XlogP for this compound is approximately 1.7, indicating a moderate level of lipophilicity that can be favorable for membrane permeability. semanticscholar.org

The Hansch parameter (π), which quantifies the lipophilicity contribution of a substituent, further illustrates the impact of the trifluoromethoxy group.

| Substituent | Hansch Lipophilicity Parameter (π) |

|---|---|

| -H | 0.00 |

| -OCH3 | -0.02 |

| -CF3 | 0.88 google.com |

| -OCF3 | 1.04 nih.gov |

Influence on Metabolic Stability and Permeability

A major challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and a short duration of action. The trifluoromethoxy group in this compound offers a significant advantage in this regard. The C-F bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. researchgate.net The trifluoromethoxy group is a poor substrate for oxidative demethylation, a common metabolic pathway for methoxy-containing compounds. researchgate.net This enhanced metabolic stability can lead to an extended half-life and improved pharmacokinetic profile of drug candidates.

| 4-Substituent on 2-Aminopyridine (B139424) Core | Permeability (Pe) (10-6 cm s-1) |

|---|---|

| -OCH3 | Moderate |

| -CH3 | 13.3 |

| -CF3 | 17.3 chemrxiv.org |

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design. acs.org The trifluoromethoxy group is frequently employed as a bioisostere for the methoxy (B1213986) group. researchgate.net This substitution can address several common issues in drug development, most notably metabolic instability.

The replacement of a metabolically labile methoxy group with a robust trifluoromethoxy group can block oxidative metabolism, thereby improving the pharmacokinetic properties of a drug candidate. While the trifluoromethoxy group is larger than the methoxy group, its electronic properties are significantly different. The strong electron-withdrawing nature of the -OCF3 group can alter the pKa of nearby functional groups and influence binding interactions with biological targets.

A notable example of the utility of the 2-amino-4-(substituted)pyridine scaffold is in the development of PQR309 (Bimiralisib), a potent pan-class I PI3K/mTOR inhibitor that has entered clinical trials for oncology. In the optimization of this compound, the introduction of a trifluoromethyl group at the C4-position of the pyridine ring significantly increased cellular potency and enzymatic targeting. This highlights the value of the 2-amino-4-(fluoroalkyl)pyridine core, including the trifluoromethoxy variant, as a key building block in the design of targeted therapies. The strategic use of this compound as a starting material or key intermediate allows medicinal chemists to leverage the beneficial properties of the trifluoromethoxy group to design more effective and durable drug candidates.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 4-(Trifluoromethoxy)pyridin-2-amine and its analogs will increasingly prioritize green chemistry principles. Current industrial syntheses of related trifluoromethylpyridines often involve harsh conditions, such as high temperatures and the use of hazardous reagents. nih.govjst.go.jp For instance, the preparation of trifluoromethylpyridine (TFMP) derivatives can involve vapor-phase chlorination/fluorination at temperatures exceeding 300°C. nih.govjst.go.jp

Future research will focus on developing more sustainable methods. This includes:

Catalytic C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H trifluoromethoxylation of readily available aminopyridine precursors would represent a significant step forward in atom economy, reducing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild conditions, reducing energy consumption and waste generation.

A comparative look at traditional versus potential sustainable methods highlights the drive for innovation:

| Parameter | Traditional Synthesis (e.g., Halex, Swarts reactions) | Future Sustainable Routes |

| Starting Materials | Often requires multi-step preparation of precursors | Utilizes simpler, more abundant starting materials |

| Reaction Conditions | High temperatures, high pressures, harsh reagents (e.g., HF) | Mild conditions, ambient pressure, biodegradable solvents |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable catalysts (e.g., transition metals, enzymes) |

| Waste Generation | Significant production of inorganic salts and hazardous byproducts | Minimized waste streams, higher atom economy |

| Safety | Risks associated with handling corrosive and toxic materials | Inherently safer processes, especially with flow chemistry |

Exploration of Undiscovered Reactivity Patterns

The interplay between the electron-withdrawing trifluoromethoxy group (-OCF3) and the electron-donating amino group (-NH2) on the pyridine (B92270) ring creates a unique electronic landscape that warrants deeper investigation. The -OCF3 group is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic aromatic substitution. jst.go.jp

Future research should systematically explore:

Site-Selective Reactions: Investigating the regioselectivity of electrophilic and nucleophilic attacks on the pyridine ring to understand how the substituents direct reactivity. For instance, studies on other substituted pyridines have shown that the position of electron-withdrawing groups heavily influences reaction outcomes. chemrxiv.org

Novel Coupling Chemistries: Developing new cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) at the C-3, C-5, and C-6 positions to build molecular complexity and generate diverse libraries of derivatives.

Photoredox and Electrochemical Methods: Utilizing these modern synthetic techniques to access novel reactivity pathways that are not achievable through traditional thermal methods. These approaches could enable, for example, selective C-H functionalization under mild conditions. mdpi.com

Derivatization of the Amino Group: Exploring a wider range of reactions beyond simple acylation or alkylation to install novel functional groups, thereby modulating the compound's properties in a controlled manner.

Advanced Applications in Targeted Therapeutics and Precision Agrochemicals

The trifluoromethoxy group is increasingly recognized as a valuable substituent in drug and agrochemical discovery. rsc.org It can enhance metabolic stability, membrane permeability, and binding affinity. acs.org The 4-(trifluoromethoxy)pyridine (B13149640) scaffold is present in several successful agrochemicals. researchoutreach.org

Targeted Therapeutics: The future in this area lies in leveraging the unique properties of the this compound core to design highly selective therapeutic agents. Research should focus on:

Kinase Inhibitors: The aminopyridine scaffold is a well-established pharmacophore in kinase inhibition. The addition of the -OCF3 group could be exploited to target specific kinases implicated in cancers or inflammatory diseases with greater potency and selectivity.

Central Nervous System (CNS) Agents: The lipophilicity imparted by the -OCF3 group can improve blood-brain barrier penetration. This makes the scaffold a promising starting point for developing novel treatments for neurological and psychiatric disorders. unipa.it

Antiviral and Antibacterial Agents: The incorporation of fluorine is a known strategy to enhance the potency of antimicrobial compounds. researchoutreach.org Systematic screening of derivatives against a broad range of pathogens could uncover new lead compounds.

Precision Agrochemicals: In agriculture, the goal is to develop pesticides with high efficacy against target pests but with minimal impact on non-target organisms and the environment. Future research directions include:

Next-Generation Fungicides and Insecticides: Building on the success of existing trifluoromethylpyridine agrochemicals like flonicamid, which contains a 4-trifluoromethyl-pyridine structure, new derivatives of this compound can be synthesized and screened. researchoutreach.org The aim is to find compounds with novel modes of action to combat resistance.

Herbicides with Enhanced Selectivity: The electronic properties of the scaffold can be fine-tuned to develop herbicides that are rapidly metabolized by crops but remain active in weeds, improving crop safety. nih.gov

| Potential Application | Key Structural Feature | Rationale for Future Research |

| Kinase Inhibitors | Aminopyridine | Proven pharmacophore for ATP-competitive inhibition. |

| CNS Drugs | Trifluoromethoxy Group | Enhances lipophilicity and potential for blood-brain barrier penetration. |

| Fungicides/Insecticides | Trifluoromethyl/methoxy (B1213986) Pyridine | Known to impart potent bioactivity in agrochemicals. acs.orgresearchoutreach.org |

| Herbicides | Electron-deficient Pyridine Ring | Can lead to differential metabolism rates between crops and weeds. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Future research will heavily rely on computational approaches to:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and deep learning models to predict the biological activity, toxicity, and pharmacokinetic (ADMET) properties of virtual derivatives, thus prioritizing the synthesis of the most promising candidates. acs.org

De Novo Design: Employing generative AI models to design novel molecules based on the this compound core that are optimized for specific biological targets or desired property profiles. nih.gov

Reaction Prediction and Synthesis Planning: Using AI tools to predict the outcomes of unknown reactions and to devise the most efficient and sustainable synthetic routes to target molecules. Recent work has shown the potential of machine learning to predict reaction yields and identify optimal conditions. nih.govresearchgate.net

The integration of these computational tools will significantly accelerate the discovery-development cycle, reducing the time and cost associated with bringing new therapeutics and agrochemicals to market. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-(trifluoromethoxy)pyridin-2-amine, and how can purity be maximized?

The synthesis typically involves bromination or functionalization of precursor pyridine derivatives. For example, bromination of 5-(trifluoromethoxy)pyridin-2-amine using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 12 hours yields 3-bromo-5-(trifluoromethoxy)pyridin-2-amine with 57% yield after column chromatography (PE:EA = 10:1) . Key parameters include solvent choice (e.g., DCM), temperature control, and purification methods (e.g., chromatography). Purity can be optimized by adjusting reaction time and stoichiometry of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical. For example, NMR (400 MHz, CDCl) of brominated derivatives shows distinct peaks at δ = 8.00 ppm (d, J=1.6 Hz) and δ = 7.61 ppm (d, J=1.6 Hz) for aromatic protons, with LCMS confirming molecular ions (e.g., [M+1] = 257.0) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups like -NH and -OCF.

Q. What are common reactions involving the amine group in this compound?

The amine group participates in nucleophilic substitution and condensation reactions. For instance, benzoyl isothiocyanate reacts with the amine at 0°C in acetone to form N-((3-bromo-5-(trifluoromethoxy)pyridin-2-yl)carbamothioyl)benzamide (95% yield) . Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products.

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

The electron-withdrawing trifluoromethoxy (-OCF) group directs electrophiles to the meta position relative to itself on the pyridine ring. For example, bromination occurs preferentially at the 3-position of 5-(trifluoromethoxy)pyridin-2-amine due to the -OCF group's deactivating effect at the 5-position . Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.